3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline
Description
Properties
Molecular Formula |
C15H8BrClF2N2 |
|---|---|
Molecular Weight |
369.59 g/mol |
IUPAC Name |
3-(bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C15H8BrClF2N2/c16-7-12-14(8-3-1-2-4-9(8)17)20-11-6-5-10(18)13(19)15(11)21-12/h1-6H,7H2 |
InChI Key |
DQGDGAAUKXEXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3)F)F)N=C2CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-(2-chlorophenyl)-5,6-difluoroquinoxaline.
Bromomethylation: The bromomethyl group can be introduced via a bromomethylation reaction. This involves the reaction of the quinoxaline derivative with formaldehyde and hydrobromic acid under acidic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a controlled temperature, often around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the bromomethyl and quinoxaline moieties.
Coupling Reactions: The chlorophenyl group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
Key Features
| Feature | Description |
|---|---|
| Functional Groups | Bromomethyl, chlorophenyl, difluoromethyl |
| Reactivity | Electrophilic nature allows nucleophilic substitution |
| Potential Biological Activity | Interaction with enzymes and receptors involved in cancer progression |
Medicinal Chemistry
3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline has shown promise in medicinal chemistry, particularly for its potential anticancer properties. Preliminary studies suggest that quinoxaline derivatives can inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to interfere with signaling pathways critical for cancer cell growth.
- Targeting Enzymes and Receptors : The compound may interact with specific biological targets, leading to therapeutic effects against certain types of cancer.
Organic Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its electrophilic bromomethyl group enables it to undergo nucleophilic substitution reactions, facilitating the formation of more complex molecules.
Synthetic Routes
The synthesis typically involves multiple steps, including:
- Bromination of Quinoxaline Derivatives : This step introduces the bromomethyl group.
- Nucleophilic Substitution Reactions : Chlorophenyl and difluoro groups are introduced under controlled conditions to prevent side reactions.
Anticancer Activity Study
A study published in a peer-reviewed journal explored the anticancer activity of quinoxaline derivatives similar to this compound. The results indicated that these compounds could significantly inhibit the proliferation of cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing biological activity.
Synthesis Optimization Research
Research focused on optimizing the synthesis of this compound revealed that adjusting reaction conditions—such as temperature and solvent choice—could improve yield and purity. The findings emphasized the role of continuous flow reactors in industrial applications to enhance efficiency.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The difluoroquinoxaline core can engage in π-π interactions with aromatic residues, influencing molecular recognition processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinoxaline derivatives are structurally distinct from indole-based synergists like DMPI and CDFII, which share functional similarities but differ in core architecture (Table 1).
Table 1: Structural and Functional Comparison of 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline with Analogues
Key Observations:
- In contrast, indole-based compounds (DMPI, CDFII) feature a bicyclic structure with inherent basicity from the piperidinyl group, which may enhance membrane penetration .
- Halogenation: The 5,6-difluoro substitution in the quinoxaline derivative increases electronegativity and lipophilicity compared to CDFII’s mono-fluoro substituent. This could improve bacterial membrane penetration but may also affect solubility.
- This reactivity might confer covalent binding to bacterial targets but raises toxicity concerns.
Mechanistic Insights and Pharmacological Properties
- Synergistic Mechanism : Like DMPI and CDFII, it may inhibit bacterial efflux pumps or β-lactamase enzymes, enhancing carbapenem efficacy against MRSA .
- Resistance Profile : The chlorophenyl group, common to all three compounds, likely plays a critical role in bypassing resistance mechanisms, possibly by binding to allosteric sites on penicillin-binding proteins (PBPs).
- Toxicity Considerations : The bromomethyl group’s alkylating activity may increase off-target effects compared to indole-based analogues, necessitating further toxicity profiling.
Research Findings and Limitations
- DMPI/CDFII Precedent : Studies confirm that indole-based synergists restore carbapenem activity against MRSA at low micromolar concentrations, with CDFII showing superior potency due to its chloro-fluoro substitution .
- Quinoxaline Potential: Preliminary data suggest halogenated quinoxalines exhibit broader-spectrum activity but require structural optimization to balance efficacy and safety.
- Data Gaps: Direct comparative studies between quinoxaline and indole derivatives are lacking.
Biological Activity
3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline is a synthetic compound belonging to the quinoxaline family, characterized by its unique structural features, including halogenated substituents. The compound's molecular formula is , with a molecular weight of approximately 369.59 g/mol. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structure of this compound consists of a quinoxaline core with bromomethyl and chlorophenyl substituents, as well as difluoromethyl groups. These features contribute to its reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.59 g/mol |
| CAS Number | 1065481-84-6 |
Antimicrobial Activity
Quinoxaline derivatives are known for their broad spectrum of biological activities, particularly antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial effects due to its structural characteristics.
- Minimum Inhibitory Concentration (MIC) : The MIC for similar quinoxaline compounds has been reported as low as 1 µg/mL against Gram-positive bacteria, indicating the potential effectiveness of this compound in antimicrobial applications .
Antitumor Activity
Research has indicated that compounds within the quinoxaline class may possess antitumor properties. Interaction studies have focused on the binding affinity of this compound with specific enzymes or receptors involved in cancer progression.
- Mechanism of Action : The compound may interfere with cellular signaling pathways critical for tumor growth and proliferation. Further investigations are needed to elucidate these mechanisms.
Anti-inflammatory Properties
The anti-inflammatory potential of quinoxaline derivatives has also been noted in various studies. The presence of halogen substituents may enhance the compound's interaction with inflammatory mediators.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Bromomethyl, chlorophenyl, difluoromethyl | Potentially enhanced lipophilicity and bioactivity |
| 2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline | Different substitution pattern | May exhibit different biological properties |
| Quinoxaline | Basic structure without substituents | Serves as a parent compound for various derivatives |
Case Studies
- Case Study on Antimicrobial Efficacy : A study investigating various quinoxaline derivatives found that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. This suggests that this compound could be developed into a potent antimicrobial agent.
- Case Study on Antitumor Mechanisms : Research into quinoxaline-based compounds has shown promising results in inhibiting tumor cell growth through apoptosis induction and cell cycle arrest. Further studies on this specific compound could reveal similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
